(5Z)-5-[1-(4-methoxyphenyl)ethylidene]-2-morpholin-4-yl-1,3-thiazol-4-one
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Overview
Description
(5Z)-5-[1-(4-methoxyphenyl)ethylidene]-2-morpholin-4-yl-1,3-thiazol-4-one is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[1-(4-methoxyphenyl)ethylidene]-2-morpholin-4-yl-1,3-thiazol-4-one typically involves the condensation of 4-methoxybenzaldehyde with 2-morpholin-4-yl-1,3-thiazol-4-one under specific reaction conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in an appropriate solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like recrystallization or chromatography might be employed to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[1-(4-methoxyphenyl)ethylidene]-2-morpholin-4-yl-1,3-thiazol-4-one can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenyl group, using reagents like halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides, amines). The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .
Scientific Research Applications
(5Z)-5-[1-(4-methoxyphenyl)ethylidene]-2-morpholin-4-yl-1,3-thiazol-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of (5Z)-5-[1-(4-methoxyphenyl)ethylidene]-2-morpholin-4-yl-1,3-thiazol-4-one involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to downstream effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- **2-Methyl-4-{{4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl}methylthio}phenoxy}acetic acid
- Dichloroanilines
Uniqueness
What sets (5Z)-5-[1-(4-methoxyphenyl)ethylidene]-2-morpholin-4-yl-1,3-thiazol-4-one apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in various research fields .
Properties
IUPAC Name |
(5Z)-5-[1-(4-methoxyphenyl)ethylidene]-2-morpholin-4-yl-1,3-thiazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-11(12-3-5-13(20-2)6-4-12)14-15(19)17-16(22-14)18-7-9-21-10-8-18/h3-6H,7-10H2,1-2H3/b14-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXYSMBCNAMDIIY-KAMYIIQDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C(=O)N=C(S1)N2CCOCC2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/1\C(=O)N=C(S1)N2CCOCC2)/C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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